Cas no 2091653-01-7 (4,9-dioxa-1-azaspiro5.5undecan-5-one)
4,9-dioxa-1-azaspiro5.5undecan-5-one Chemical and Physical Properties
Names and Identifiers
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- 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one
- 4,9-dioxa-1-azaspiro5.5undecan-5-one
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- MDL: MFCD31584585
- Inchi: 1S/C8H13NO3/c10-7-8(9-3-6-12-7)1-4-11-5-2-8/h9H,1-6H2
- InChI Key: FVODLSJKTFLMDU-UHFFFAOYSA-N
- SMILES: N1C2(CCOCC2)C(=O)OCC1
4,9-dioxa-1-azaspiro5.5undecan-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345821-0.05g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 0.05g |
$888.0 | 2023-09-03 | ||
| Enamine | EN300-345821-0.1g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 0.1g |
$930.0 | 2023-09-03 | ||
| Enamine | EN300-345821-0.25g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 0.25g |
$972.0 | 2023-09-03 | ||
| Enamine | EN300-345821-0.5g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 0.5g |
$1014.0 | 2023-09-03 | ||
| Enamine | EN300-345821-1.0g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-345821-2.5g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 2.5g |
$2071.0 | 2023-09-03 | ||
| Enamine | EN300-345821-5.0g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 5.0g |
$3065.0 | 2023-02-22 | ||
| Enamine | EN300-345821-10.0g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 10.0g |
$4545.0 | 2023-02-22 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067546-1g |
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 95% | 1g |
¥5180.0 | 2023-03-11 | |
| Enamine | EN300-345821-1g |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
2091653-01-7 | 1g |
$1057.0 | 2023-09-03 |
4,9-dioxa-1-azaspiro5.5undecan-5-one Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4,9-dioxa-1-azaspiro5.5undecan-5-one
Introduction to 4,9-dioxa-1-azaspiro5.5undecan-5-one (CAS No. 2091653-01-7)
4,9-dioxa-1-azaspiro5.5undecan-5-one, identified by the CAS number 2091653-01-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This spirocyclic compound features a nitrogen-containing oxygen bridge, making it a versatile scaffold for the development of novel bioactive molecules. The intricate architecture of this molecule positions it as a promising candidate for further exploration in drug discovery and molecular chemistry.
The structure of 4,9-dioxa-1-azaspiro5.5undecan-5-one consists of a spirocyclic core composed of two rings connected by an oxygen atom, with an azacyclohexane ring fused to a cyclopentane ring. This unique arrangement introduces rigidity to the molecule while allowing for conformational flexibility, which is critical for interactions with biological targets. The presence of both oxygen and nitrogen atoms in the molecule enhances its potential for hydrogen bonding, a key interaction mode in many biological processes.
Recent studies have highlighted the significance of spirocyclic compounds in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit high binding affinity to biological receptors. The 4,9-dioxa-1-azaspiro5.5undecan-5-one scaffold has been investigated for its potential applications in the development of small-molecule inhibitors targeting various therapeutic pathways. Its structural features make it an attractive candidate for designing molecules with enhanced selectivity and reduced toxicity.
In particular, the nitrogen atom in the azacyclohexane ring provides a site for further functionalization, enabling the synthesis of derivatives with tailored biological activities. Researchers have explored modifications at this position to develop compounds with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. These modifications are crucial for optimizing drug candidates for clinical translation.
The pharmacological potential of 4,9-dioxa-1-azaspiro5.5undecan-5-one has been further explored through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with a range of biological targets, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. These interactions suggest that derivatives of this scaffold may serve as lead compounds for the development of new therapeutic agents.
One notable area of research has been the investigation of 4,9-dioxa-1-azaspiro5.5undecan-5-one as a potential inhibitor of enzymes implicated in metabolic disorders. Studies have demonstrated that certain derivatives exhibit inhibitory activity against key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators. This has opened up avenues for developing novel anti-inflammatory agents based on this scaffold.
Additionally, the compound has shown promise in preclinical studies as a modulator of neurotransmitter systems. Its ability to interact with serotonin and dopamine receptors has led to investigations into its potential role in treating neurological disorders such as depression and anxiety. The unique structural features of 4,9-dioxa-1-azaspiro5.5undecan-5-one make it an attractive starting point for designing molecules with targeted neurological effects.
The synthesis of 4,9-dioxa-1-azaspiro5.5undecan-5-one has been optimized through multi-step organic reactions involving cyclization and functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives on a scalable basis. These advancements are essential for supporting further pharmacological studies and potential clinical development.
In conclusion, 4,9-dioxa-1-azaspiro5.5undecan-5-one (CAS No. 2091653-01-7) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold and functional properties make it a valuable tool for developing novel bioactive molecules targeting various diseases. Ongoing research continues to uncover new applications for this compound, underscoring its importance in advancing chemical biology and drug discovery efforts.
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